An In-depth Technical Guide to (R)-2-(1-Hydroxyethyl)pyridine (CAS Number: 27911-63-3)
An In-depth Technical Guide to (R)-2-(1-Hydroxyethyl)pyridine (CAS Number: 27911-63-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(1-Hydroxyethyl)pyridine, a chiral pyridine derivative, is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent and selective phosphodiesterase type 5 (PDE5) inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its asymmetric synthesis and purification, and methods for its analysis. Furthermore, this document elucidates the critical role of this chiral alcohol in the context of PDE5 inhibition and the associated cGMP signaling pathway, offering valuable insights for researchers in medicinal chemistry and drug development.
Core Properties
(R)-2-(1-Hydroxyethyl)pyridine is a chiral molecule with the (R)-configuration at the carbon atom bearing the hydroxyl group. Its physical and chemical properties are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 27911-63-3 | N/A |
| Molecular Formula | C₇H₉NO | N/A |
| Molecular Weight | 123.15 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or solid | N/A |
| Boiling Point | 210.6 °C at 760 mmHg | [1] |
| Density | 1.082 g/cm³ | [1] |
| Refractive Index | 1.535 | [1] |
| Flash Point | 81.2 °C | [1] |
| Solubility | Soluble in water, ethanol, and chloroform | N/A |
Table 2: Spectroscopic Data (Representative for 2-(2-Hydroxyethyl)pyridine)
| Technique | Key Features | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 8.5 (d, 1H), 7.7 (t, 1H), 7.2 (m, 2H), 4.9 (q, 1H), 1.5 (d, 3H) | [2] |
| ¹³C NMR (CDCl₃) | δ (ppm): 162.0, 148.0, 136.5, 122.0, 121.0, 68.0, 25.0 | N/A |
| Mass Spectrometry (EI) | m/z: 123 (M+), 108, 78 | [2] |
| Infrared (neat) | ν (cm⁻¹): 3350 (br, O-H), 3050, 2970, 1600, 1470, 1080 | N/A |
Experimental Protocols
Asymmetric Synthesis of (R)-2-(1-Hydroxyethyl)pyridine
The enantioselective synthesis of (R)-2-(1-Hydroxyethyl)pyridine can be achieved through the asymmetric reduction of 2-acetylpyridine. This protocol utilizes a chiral catalyst to favor the formation of the (R)-enantiomer.
Materials:
-
2-Acetylpyridine
-
(R)-CBS catalyst (Corey-Bakshi-Shibata catalyst)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-CBS catalyst (5 mol%) in anhydrous THF.
-
Cool the solution to -20 °C in a cryocooler.
-
Slowly add the borane-dimethyl sulfide complex (1.1 equivalents) to the catalyst solution while maintaining the temperature at -20 °C. Stir the mixture for 15 minutes.
-
In a separate flask, prepare a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF.
-
Add the 2-acetylpyridine solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (R)-2-(1-Hydroxyethyl)pyridine.
Purification by Chiral High-Performance Liquid Chromatography (HPLC)
For applications requiring high enantiomeric purity, the synthesized product can be further purified using chiral HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve the synthesized (R)-2-(1-Hydroxyethyl)pyridine in the mobile phase to prepare a sample solution of appropriate concentration.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the (R)-enantiomer peak. The elution order of the enantiomers should be determined by injecting a racemic standard.
-
Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified (R)-enantiomer.
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the synthesized product can be determined using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Chiral HPLC Method:
-
Follow the same HPLC conditions as described in the purification protocol (Section 2.2).
-
Inject a small, known concentration of the purified product.
-
Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
NMR Method with Chiral Solvating Agent:
-
Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a chiral solvating agent (e.g., (R)-(-)-Mandelic acid) to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should be resolved into two distinct sets of peaks.
-
Integrate the corresponding peaks for each enantiomer and calculate the e.e.
Role in Drug Development: PDE5 Inhibition
(R)-2-(1-Hydroxyethyl)pyridine is a crucial intermediate in the synthesis of several PDE5 inhibitors.[3] The chirality of the molecule is often critical for its biological activity and selectivity.
The cGMP Signaling Pathway and PDE5
Phosphodiesterase type 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.[4] The nitric oxide (NO) signaling pathway leads to the production of cGMP, which in turn activates protein kinase G (PKG), resulting in vasodilation. PDE5 terminates this signal by breaking down cGMP.[5]
Significance of the Chiral Alcohol Moiety
PDE5 inhibitors derived from (R)-2-(1-Hydroxyethyl)pyridine often exhibit high potency and selectivity. The chiral alcohol, or a derivative thereof, plays a crucial role in the binding of the inhibitor to the active site of the PDE5 enzyme. This stereospecific interaction can lead to a more favorable binding affinity and improved selectivity against other phosphodiesterase isoforms, thereby reducing the potential for off-target side effects.[6] The precise orientation of the hydroxyl group and the pyridine ring within the enzyme's active site is critical for establishing key hydrogen bonding and hydrophobic interactions that contribute to the overall inhibitory activity.
Safety and Handling
(R)-2-(1-Hydroxyethyl)pyridine should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-2-(1-Hydroxyethyl)pyridine is a valuable chiral building block with significant applications in pharmaceutical research and development, particularly in the synthesis of PDE5 inhibitors. This technical guide has provided a comprehensive overview of its properties, along with detailed experimental protocols for its synthesis, purification, and analysis. The elucidation of its role in the cGMP signaling pathway underscores the importance of stereochemistry in drug design and its impact on therapeutic efficacy and selectivity. This information serves as a critical resource for scientists working to develop novel therapeutics targeting PDE5 and other related enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly potent and selective chiral inhibitors of PDE5: an illustration of Pfeiffer's rule - PubMed [pubmed.ncbi.nlm.nih.gov]
